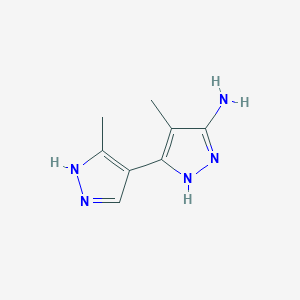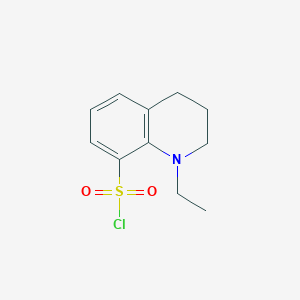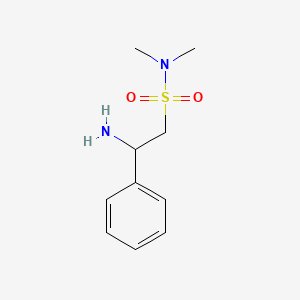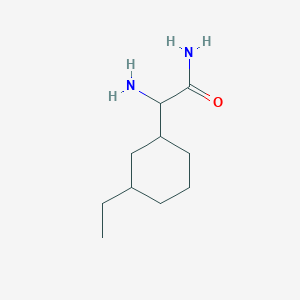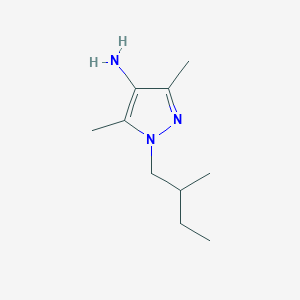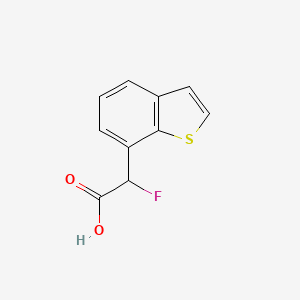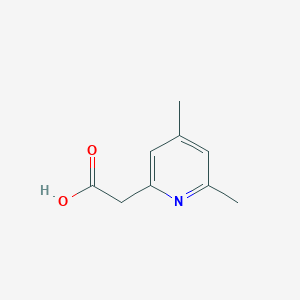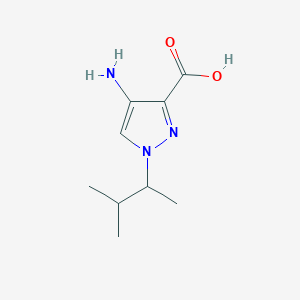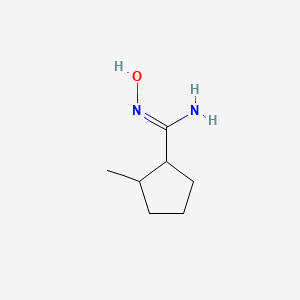![molecular formula C10H15N3O B13309199 2-[tert-Butyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13309199.png)
2-[tert-Butyl(methyl)amino]pyrimidine-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[tert-Butyl(methyl)amino]pyrimidine-5-carbaldehyde is a heterocyclic organic compound that features a pyrimidine ring substituted with a tert-butyl(methyl)amino group at the 2-position and an aldehyde group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[tert-Butyl(methyl)amino]pyrimidine-5-carbaldehyde typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of trifluorinated 2-bromoenones with aryl- and alkylamidines via an aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade reaction.
Introduction of the tert-Butyl(methyl)amino Group: The tert-butyl(methyl)amino group can be introduced through nucleophilic substitution reactions where tert-butyl(methyl)amine reacts with a suitable leaving group on the pyrimidine ring.
Formylation: The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, where the pyrimidine ring is treated with a formylating agent like DMF and POCl3.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control of reaction conditions and yields, as well as employing cost-effective and readily available starting materials.
化学反応の分析
Types of Reactions
2-[tert-Butyl(methyl)amino]pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl(methyl)amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: 2-[tert-Butyl(methyl)amino]pyrimidine-5-carboxylic acid
Reduction: 2-[tert-Butyl(methyl)amino]pyrimidine-5-methanol
Substitution: Products vary based on the nucleophile used
科学的研究の応用
2-[tert-Butyl(methyl)amino]pyrimidine-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting pyrimidine-related pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-[tert-Butyl(methyl)amino]pyrimidine-5-carbaldehyde depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the final pharmaceutical compound derived from it.
類似化合物との比較
Similar Compounds
2-Aminopyrimidine: A simpler analog with an amino group at the 2-position.
2-Methylamino-5-formylpyrimidine: Similar structure but with a methylamino group instead of tert-butyl(methyl)amino.
2-tert-Butylamino-5-formylpyrimidine: Similar structure but with a tert-butylamino group instead of tert-butyl(methyl)amino.
Uniqueness
2-[tert-Butyl(methyl)amino]pyrimidine-5-carbaldehyde is unique due to the presence of both the tert-butyl(methyl)amino group and the aldehyde group on the pyrimidine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.
特性
分子式 |
C10H15N3O |
|---|---|
分子量 |
193.25 g/mol |
IUPAC名 |
2-[tert-butyl(methyl)amino]pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C10H15N3O/c1-10(2,3)13(4)9-11-5-8(7-14)6-12-9/h5-7H,1-4H3 |
InChIキー |
QYFJBGMXCRMVOG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N(C)C1=NC=C(C=N1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


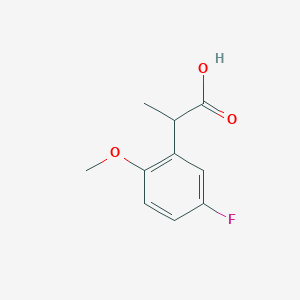
![2-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide](/img/structure/B13309118.png)
